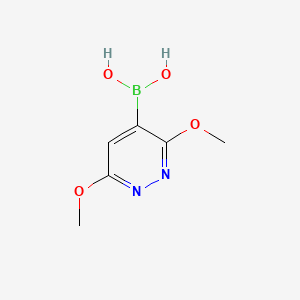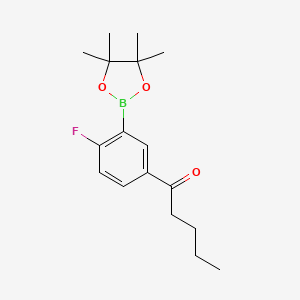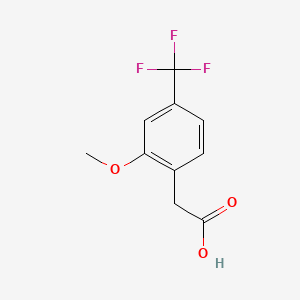
Acide 2-méthoxy-4-(trifluorométhyl)phénylacétique
Vue d'ensemble
Description
2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C10H9F3O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 4-position
Applications De Recherche Scientifique
2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting a possible role in these pathways.
Mode of Action
It is commonly used as a derivatizing agent in mosher ester analysis , an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol . This suggests that the compound may interact with its targets through the formation of ester bonds.
Biochemical Pathways
Based on its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors , it may be involved in the regulation of blood coagulation and inflammation pathways.
Result of Action
Its use as a derivatizing agent in mosher ester analysis suggests that it may induce changes in the stereochemical configuration of secondary alcohols .
Action Environment
Safety data suggests that it should be stored in a dry, cool, and well-ventilated place .
Analyse Biochimique
Biochemical Properties
2-Methoxy-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, palladium acetate, potassium bicarbonate, and t-amyl alcohol . These interactions suggest that 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can participate in complex biochemical pathways, potentially affecting various metabolic processes.
Cellular Effects
The effects of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, methoxy-substituted cyclic compounds, including 2-Methoxy-4-(trifluoromethyl)phenylacetic acid, have been shown to induce apoptosis and modulate the cell cycle in estrogen receptor-negative breast cancer cells . This indicates that the compound can have significant impacts on cell viability and proliferation.
Molecular Mechanism
At the molecular level, 2-Methoxy-4-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interactions at the benzylic position, such as free radical bromination and nucleophilic substitution, highlight its potential to participate in complex chemical reactions . These interactions can result in significant biochemical changes within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-4-(trifluoromethyl)phenylacetic acid remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses might be more beneficial. For instance, the compound’s specific target organ toxicity, particularly on the respiratory system, has been noted . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-Methoxy-4-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in diolefination reactions mediated by amino acid ligands suggests its participation in complex metabolic processes . These interactions can affect the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid within cells and tissues are critical for its biological activity. The compound is not regulated for transport of dangerous goods, indicating its relative safety in handling and distribution . Its interactions with specific transporters or binding proteins and its localization within cells require further study to fully understand its distribution patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(trifluoromethyl)benzaldehyde with a suitable nucleophile, followed by oxidation to form the desired acid. The reaction conditions typically involve the use of solvents such as diethyl ether or benzene, and reagents like sulfuric acid and magnesium sulfate for purification .
Industrial Production Methods
In industrial settings, the production of 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to alcohols or aldehydes.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of strong bases or nucleophiles like sodium hydride (NaH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the methoxy group.
2-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the methoxy group at the 2-position.
Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid): Used as a chiral derivatizing agent in NMR analysis.
Uniqueness
2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and stability, making it valuable in various applications.
Propriétés
IUPAC Name |
2-[2-methoxy-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVKLECZJRZMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243198 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-22-4 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


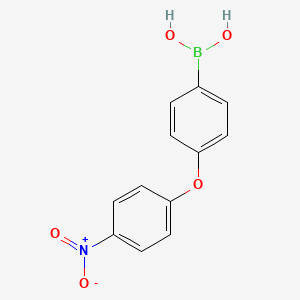
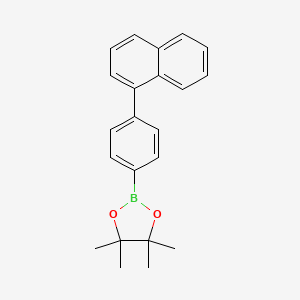
![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)


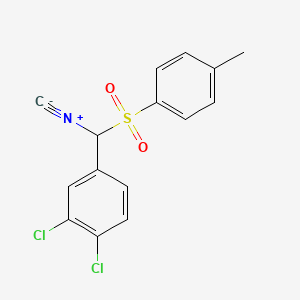
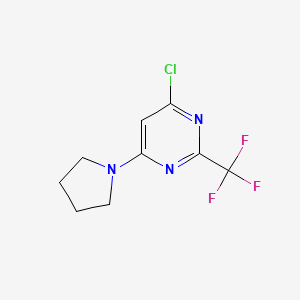


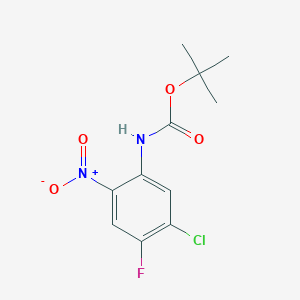
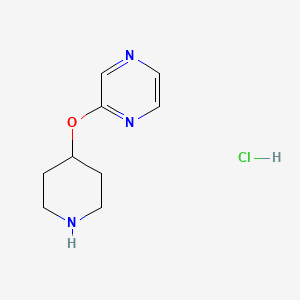
![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)
